An In-Depth Technical Guide to 7-Bromo-4-chloropyrrolo[2,1-f]triazine: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 7-Bromo-4-chloropyrrolo[2,1-f]triazine: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 7-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine, a key heterocyclic intermediate in medicinal chemistry. Its validated CAS number is 1269667-51-7 .[1] This document details the compound's physicochemical properties, provides an exposition on its synthesis, and explores its critical role as a building block in the development of targeted therapeutics, particularly kinase inhibitors and antiviral agents. The content is structured to offer both a theoretical understanding and practical insights for laboratory applications, supported by established protocols and safety data.
Introduction: The Pyrrolo[2,1-f][1][2][3]triazine Scaffold
The pyrrolo[2,1-f][1][2][3]triazine core is a privileged scaffold in drug discovery, recognized for its structural resemblance to purine nucleosides. This unique bicyclic heterocycle, featuring a bridgehead nitrogen, serves as the foundational structure for a multitude of biologically active molecules.[3] Its derivatives have demonstrated a broad spectrum of therapeutic potential, including but not limited to, inhibitors of various kinases and potent antiviral agents.[3][4] Notably, this scaffold is a central component of the FDA-approved antiviral drug remdesivir, highlighting its significance in contemporary pharmaceutical research.[3][5] 7-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine emerges as a crucial intermediate, offering strategically positioned reactive sites for further chemical elaboration and diversification.
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of 7-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine is essential for its effective handling, reaction optimization, and analytical characterization.
| Property | Value | Source |
| CAS Number | 1269667-51-7 | [1] |
| Molecular Formula | C₆H₃BrClN₃ | [1] |
| Molecular Weight | 232.47 g/mol | [6] |
| Appearance | Solid (form may vary) | General knowledge |
| Storage | 2-8 °C, sealed from moisture | |
| SMILES | ClC1=NC=NN2C(Br)=CC=C12 | |
| Predicted Density | 2.03±0.1 g/cm³ | [1] |
| Predicted XLogP3 | 2.4 | [1] |
Synthesis of 7-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine
Conceptual Synthetic Workflow
The synthesis can be envisioned as a multi-step process, beginning with the bromination of a suitable pyrrole starting material, followed by the construction of the triazine ring and subsequent chlorination.
Caption: Conceptual synthetic workflow for 7-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine.
Exemplary Experimental Protocol (Hypothetical)
This protocol is a composite representation based on general methods for analogous structures and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 7-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one
-
N-Amination of a 7-Bromopyrrole Precursor: A suitable 7-bromopyrrole-2-carboxamide or a related derivative is subjected to N-amination. This can be achieved using aminating agents like hydroxylamine-O-sulfonic acid or chloramine in an appropriate solvent system.[3] The choice of the specific pyrrole precursor is critical and will influence the reaction conditions.
-
Cyclization: The resulting 1-amino-7-bromopyrrole derivative undergoes cyclization to form the triazinone ring. This is often accomplished by heating with formamide or formamidine acetate at elevated temperatures.[5]
Step 2: Chlorination to Yield 7-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine
-
Reaction Setup: To a flask containing 7-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one, add phosphorus oxychloride (POCl₃), potentially with a catalytic amount of a tertiary amine or dimethylformamide (DMF).
-
Reaction Conditions: The reaction mixture is heated, typically to reflux, for a period sufficient to ensure complete conversion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is carefully quenched by pouring it onto ice-water. The resulting precipitate is then collected by filtration, washed with water to remove any residual acid, and dried under vacuum.
-
Purification: The crude product may be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the pyrrole ring. The chemical shifts and coupling constants would be influenced by the electron-withdrawing nature of the bromo and chloro substituents and the triazine ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms of the bicyclic core. The carbons attached to the bromine and chlorine atoms will exhibit characteristic chemical shifts. DEPT experiments would be valuable in distinguishing between CH and quaternary carbons.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 232.47 g/mol . The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine and one chlorine atom (with contributions from ³⁵Cl, ³⁷Cl, ⁷⁹Br, and ⁸¹Br isotopes).
Applications in Medicinal Chemistry
7-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine is a versatile intermediate with significant applications in the synthesis of high-value pharmaceutical compounds.
Intermediate in the Synthesis of Kinase Inhibitors
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a recognized pharmacophore for various kinase inhibitors. The chloro group at the 4-position is a good leaving group, making it amenable to nucleophilic substitution reactions. This allows for the introduction of various amine-containing side chains, which are often crucial for binding to the ATP-binding site of kinases. The bromo group at the 7-position can be utilized for further diversification through cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce aryl or other carbon-based substituents. This dual functionality makes it a valuable platform for generating libraries of compounds for screening against different kinase targets. For instance, derivatives of this scaffold have been investigated as inhibitors of Adaptor-associated kinase 1 (AAK1), a potential target for the treatment of neuropathic pain.[7][8]
Precursor for Remdesivir Analogs
Given the structural similarity of the pyrrolo[2,1-f][1][2][3]triazine core to the nucleobase mimic in remdesivir, 7-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine can serve as a starting material for the synthesis of remdesivir analogs.[9][10] The chloro group can be displaced by an appropriate amine, and the bromo group can be a handle for further modifications to explore the structure-activity relationship (SAR) of this class of antiviral compounds.
Illustrative Reaction Scheme: Nucleophilic Aromatic Substitution
Caption: General workflow for the functionalization of the 4-position.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 7-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[1]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
7-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine is a strategically important building block in the field of medicinal chemistry. Its versatile reactivity, stemming from the distinct functionalities of the chloro and bromo substituents, allows for the synthesis of a wide array of complex molecules with significant therapeutic potential. As research into kinase inhibitors and novel antiviral agents continues to expand, the demand for and utility of this key intermediate are poised to grow. This guide provides a foundational understanding for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.
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